Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate
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Overview
Description
Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate is an organic compound with a complex structure that includes a cyano group, a dimethyl-substituted oxolanone ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate typically involves the reaction of methyl cyanoacetate with a suitable aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where methyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as calcite or fluorite may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate involves its reactivity with various nucleophiles and electrophiles. The cyano group and ester functional group are key sites for chemical reactions. The compound can act as a Michael acceptor, participating in conjugate addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler analog with similar reactivity but lacking the oxolanone ring.
Ethyl cyanoacetate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate: Another ester with a different cyclic structure.
Uniqueness
Methyl 2-cyano-2-(4,4-dimethyl-2-oxo-oxolan-3-ylidene)acetate is unique due to the presence of the dimethyl-substituted oxolanone ring, which imparts distinct reactivity and steric properties
Properties
CAS No. |
82698-90-6 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-cyano-2-(4,4-dimethyl-2-oxooxolan-3-ylidene)acetate |
InChI |
InChI=1S/C10H11NO4/c1-10(2)5-15-9(13)7(10)6(4-11)8(12)14-3/h5H2,1-3H3 |
InChI Key |
NRHFXKVYEAALQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1=C(C#N)C(=O)OC)C |
Origin of Product |
United States |
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